molecular formula C₂₆H₄₇D₅O₂ B152968 Ethyl tetracosanoate CAS No. 24634-95-5

Ethyl tetracosanoate

Cat. No.: B152968
CAS No.: 24634-95-5
M. Wt: 396.7 g/mol
InChI Key: AKXFYSSXNQQBNT-UHFFFAOYSA-N
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Description

Ethyl tetracosanoate, also known as ethyl lignocerate or tetracosanoic acid ethyl ester, is an organic compound with the molecular formula C26H52O2. It is a colorless to pale yellow oily liquid with a special odor. This compound is an ester derived from lignoceric acid and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl tetracosanoate is typically synthesized through the esterification of lignoceric acid with ethanol. The reaction involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction can be represented as:

C24H48O2 (lignoceric acid) + C2H5OH (ethanol) → C26H52O2 (ethyl tetracosanoate) + H2O\text{C24H48O2 (lignoceric acid) + C2H5OH (ethanol) → C26H52O2 (this compound) + H2O} C24H48O2 (lignoceric acid) + C2H5OH (ethanol) → C26H52O2 (ethyl tetracosanoate) + H2O

Industrial Production Methods: In industrial settings, this compound is produced by extracting lignoceric acid from wood tar. The extracted lignoceric acid is then reacted with ethanol under controlled conditions to yield this compound .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield lignoceric acid and ethanol.

    Reduction: It can be reduced to the corresponding alcohol, tetracosanol, using reducing agents such as lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Methanol or other alcohols in the presence of a catalyst like sodium methoxide.

Major Products Formed:

    Hydrolysis: Lignoceric acid and ethanol.

    Reduction: Tetracosanol.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Ethyl tetracosanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl tetracosanoate involves its incorporation into lipid bilayers of cell membranes, affecting membrane fluidity and function. It can also interact with specific enzymes involved in lipid metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

    Methyl tetracosanoate: An ester of lignoceric acid with methanol.

    Ethyl hexacosanoate: An ester of hexacosanoic acid with ethanol.

    Ethyl octacosanoate: An ester of octacosanoic acid with ethanol.

Comparison: this compound is unique due to its specific chain length and the presence of an ethyl ester group. This gives it distinct physical and chemical properties compared to other similar esters. For example, this compound has a higher molecular weight and melting point compared to mthis compound .

Properties

IUPAC Name

ethyl tetracosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-4-2/h3-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXFYSSXNQQBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179384
Record name Ethyl tetracosanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24634-95-5
Record name Ethyl tetracosanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024634955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24634-95-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl tetracosanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl Tetracosanoate being found in the seeds of Pentaclethra macrophylla?

A1: The presence of this compound in Pentaclethra macrophylla seeds is notable due to the seed's traditional use in food and medicine. The study by [] demonstrated that fermentation of these seeds increased the content of linoleic acid, another fatty acid with potential health benefits. This suggests fermentation could also impact this compound levels, potentially enhancing the nutritional and medicinal value of the seeds.

Q2: Beyond Pentaclethra macrophylla, are there other natural sources of this compound?

A2: Yes, this compound has been identified in other plant sources. For example, it was found as a constituent of the volatile compounds in the grape hybrid cultivar Othello (Vitis vinifera x (Vitis labrusca x Vitis riparia)) []. This highlights the presence of this compound in diverse plant species.

Q3: Has this compound been isolated and characterized from natural sources?

A3: Yes, this compound has been successfully isolated and characterized. In a study investigating Tinospora oblongifolia, researchers isolated a new ceramide, 2,3-dihydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyicosan-2-yl]tetracosanamide, alongside known compounds including this compound []. This isolation enabled further structural characterization and investigation of its potential biological activities.

Q4: What is the connection between this compound and 2-[4'-hydroxyphenyl]-ethanol?

A4: Research has shown that this compound can exist as an esterified form of 2-[4'-hydroxyphenyl]-ethanol. In a study on Buddleja cordata subsp. cordata, scientists identified a mixture of ten new long-chain esters of 2-[4'-hydroxyphenyl]-ethanol, including this compound []. This finding suggests potential biosynthetic pathways and interactions between these compounds within the plant.

Q5: How is this compound detected and quantified in complex mixtures?

A5: Gas chromatography-mass spectrometry (GC-MS) is a common and effective method for analyzing this compound in complex mixtures. This technique was employed to identify and quantify this compound in the seed oil of Brachystegia eurycoma []. The study highlights the sensitivity and accuracy of GC-MS in analyzing the composition of natural products containing this compound.

Q6: What can be learned from the presence of this compound and squalene in Drypetes cumingii?

A6: The identification of both this compound and squalene, a triterpene with various biological activities, in Drypetes cumingii suggests a potential synergistic relationship between these compounds []. Further research is needed to explore potential combined effects and their ecological relevance within the plant.

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